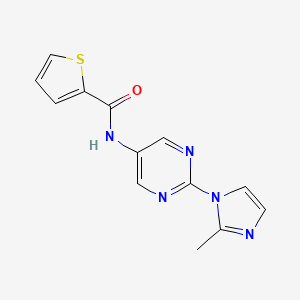

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide

説明

特性

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS/c1-9-14-4-5-18(9)13-15-7-10(8-16-13)17-12(19)11-3-2-6-20-11/h2-8H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWXBWBUXLKKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and acetaldehyde . The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates .

化学反応の分析

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学的研究の応用

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide has several applications in scientific research:

作用機序

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with DNA or RNA, affecting gene expression and protein synthesis .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s design combines a pyrimidine backbone with substituted aromatic/heteroaromatic groups, a common strategy in kinase inhibitor development. Below is a comparative analysis with structurally related molecules:

Table 1: Structural Comparison

Functional Differences

- Bioavailability and Solubility: The thiophene-2-carboxamide group in the target compound may enhance solubility compared to quinoline-based analogs (e.g., compounds in ), which often exhibit higher hydrophobicity. However, the absence of polar groups like the hydroxyethylpiperazine in Dasatinib could limit blood-brain barrier penetration.

- Target Selectivity: The 2-methylimidazole substituent may confer selectivity for kinases requiring metal-ion coordination (e.g., MET kinase), contrasting with Dasatinib’s broader SRC-family kinase inhibition . Quinoline-containing analogs in likely target growth factor receptors (EGFR/VEGFR) due to their extended planar structures.

Research Findings and Limitations

- This limits mechanistic insights into its binding modes.

- Patent Analysis: Compounds in with pyrimidine-quinoline scaffolds show nanomolar inhibition of EGFR (IC₅₀: 10–50 nM), but the thiophene-2-carboxamide analog’s activity remains uncharacterized.

- Preclinical Gaps : Unlike Dasatinib, which advanced to clinical use via robust preclinical validation , the target compound lacks published in vivo efficacy or toxicity data.

生物活性

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a unique combination of imidazole, pyrimidine, and thiophene moieties, which contribute to its diverse biological activities. The IUPAC name for this compound is N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide, and its molecular formula is C₁₃H₁₃N₅O₂S. The structure can be represented as follows:

| Component | Description |

|---|---|

| Imidazole | A five-membered heterocyclic compound containing two nitrogen atoms. |

| Pyrimidine | A six-membered aromatic ring containing two nitrogen atoms. |

| Thiophene | A five-membered ring with one sulfur atom. |

| Carboxamide | An amide functional group (-CONH₂) attached to the thiophene ring. |

The biological activity of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA), particularly CA IX, which is implicated in tumor growth and metastasis. Studies indicate that it exhibits selective inhibition with IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating its potential as an anticancer agent .

- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects at concentrations as low as 50 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae .

- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231, evidenced by increased annexin V-FITC positivity . This suggests a mechanism where the compound triggers programmed cell death in malignancies.

Research Findings

Numerous studies have explored the biological activity of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide:

Table 1: Summary of Biological Activities

Case Studies

- Cancer Research : In a study focusing on breast cancer cell lines, N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide demonstrated significant anti-proliferative effects, suggesting its potential as a therapeutic agent in oncology.

- Infection Control : Another study highlighted the compound's effectiveness against bacterial biofilms, indicating its potential application in treating infections caused by resistant strains such as MRSA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。